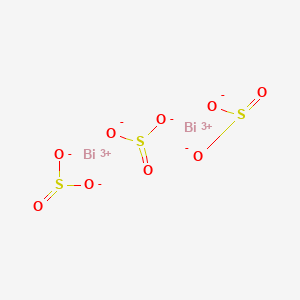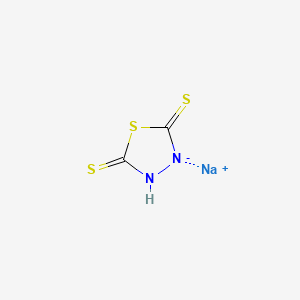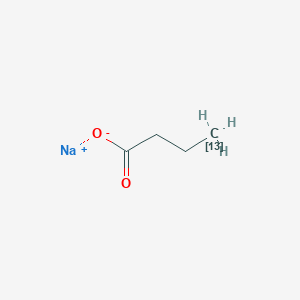
Bismuth(3+) sulfite (2/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth(3+) sulfite (2/3), also known as bismuth(III) sulfite, is a chemical compound composed of bismuth and sulfite ions. It is a member of the bismuth compounds family, which are known for their unique properties and applications in various fields. Bismuth(III) sulfite is typically found in the form of a brown solid and is insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth(III) sulfite can be synthesized through several methods. One common method involves the reaction of bismuth(III) chloride with hydrogen sulfide gas:
2 BiCl3+3 H2S→Bi2S3+6 HCl
This reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, bismuth(III) sulfite is often produced by reacting elemental bismuth with sulfur in an evacuated silica tube at high temperatures (around 500°C) for an extended period (approximately 96 hours):
2 Bi+3 S→Bi2S3
This method ensures the formation of high-purity bismuth(III) sulfite .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth(III) sulfite undergoes various chemical reactions, including:
Oxidation: Bismuth(III) sulfite can be oxidized to form bismuth(III) sulfate.
Reduction: It can be reduced to elemental bismuth under certain conditions.
Substitution: Bismuth(III) sulfite can participate in substitution reactions with other sulfite compounds.
Common Reagents and Conditions
Common reagents used in reactions with bismuth(III) sulfite include hydrogen sulfide, sulfur, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving bismuth(III) sulfite include bismuth(III) sulfate, elemental bismuth, and various bismuth-containing compounds .
Wissenschaftliche Forschungsanwendungen
Bismuth(III) sulfite has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of bismuth(III) sulfite involves its interaction with various molecular targets and pathways. Bismuth compounds are known to inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase. These interactions can lead to the disruption of cellular processes and the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Bismuth(III) sulfite can be compared with other similar compounds, such as:
Bismuth(III) oxide: Bismuth(III) oxide is another bismuth compound with applications in catalysis and materials science.
Bismuth(III) selenide: This compound is used in thermoelectric materials and has similar properties to bismuth(III) sulfite.
Bismuth(III) telluride: Known for its use in thermoelectric devices, bismuth(III) telluride shares some chemical properties with bismuth(III) sulfite.
Bismuth(III) sulfite is unique due to its specific chemical structure and reactivity, which make it suitable for a variety of applications in different fields.
Eigenschaften
IUPAC Name |
dibismuth;trisulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3H2O3S/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIHUXXWRPGPY-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623644 |
Source


|
| Record name | Bismuth(3+) sulfite (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71896-27-0 |
Source


|
| Record name | Bismuth(3+) sulfite (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)


![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)

